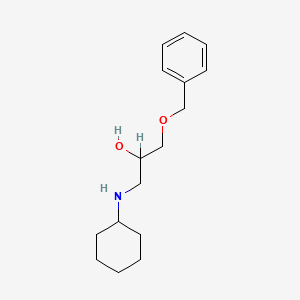
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- is a chemical compound with a complex structure that includes a cyclohexylamino group and a phenylmethoxy group attached to a 2-propanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- typically involves the reaction of cyclohexylamine with an appropriate epoxide or halohydrin, followed by the introduction of the phenylmethoxy group. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethoxy or cyclohexylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of products depending on the nucleophile used.
科学的研究の応用
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexylamino group may interact with active sites on enzymes, while the phenylmethoxy group can influence binding affinity and specificity. These interactions can modulate biochemical pathways and result in various biological effects.
類似化合物との比較
Similar Compounds
1-(cyclohexylamino)-2-propanol: Similar structure but lacks the phenylmethoxy group.
1-Cyclohexylamino-2-Propanol Hydrochloride: A hydrochloride salt form with similar properties.
Cyclohexylamine: A simpler amine without the propanol backbone or phenylmethoxy group.
Uniqueness
2-Propanol, 1-(cyclohexylamino)-3-(phenylmethoxy)- is unique due to the presence of both cyclohexylamino and phenylmethoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler analogs.
特性
CAS番号 |
63474-10-2 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
1-(cyclohexylamino)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C16H25NO2/c18-16(11-17-15-9-5-2-6-10-15)13-19-12-14-7-3-1-4-8-14/h1,3-4,7-8,15-18H,2,5-6,9-13H2 |
InChIキー |
LCCMCZUJHRNSJL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)NCC(COCC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


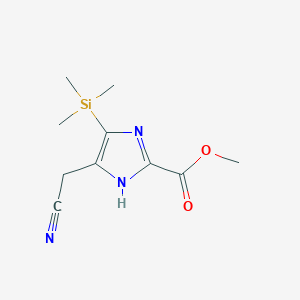

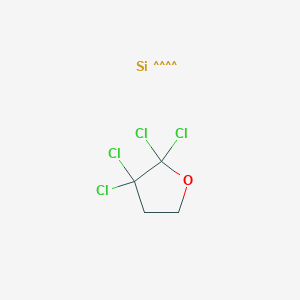
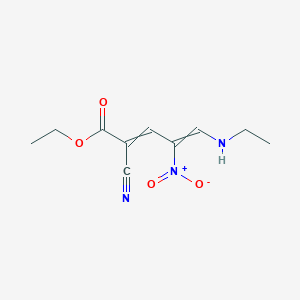
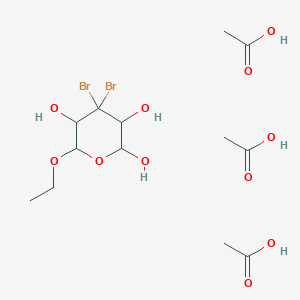
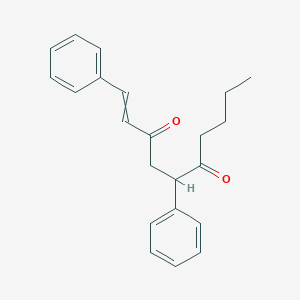
![Methyl 4-[(4-butoxybenzene-1-carbothioyl)amino]benzoate](/img/structure/B14516320.png)
![3-[(2-Hydroxyphenyl)methyl]-2-methylphenol](/img/structure/B14516347.png)
![9-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B14516351.png)

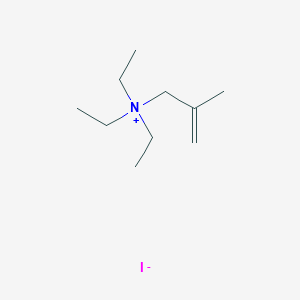
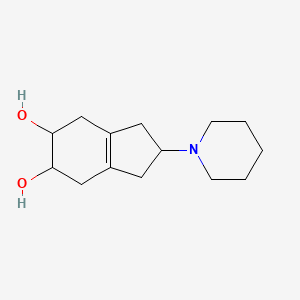
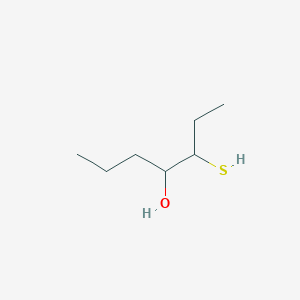
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
